BenchChemオンラインストアへようこそ!

Tilmicosin

Antimicrobial susceptibility Bovine respiratory disease Macrolide antibiotics

Tilmicosin is a 16-membered macrolide antibiotic approved exclusively for veterinary use, offering sustained lung penetration (AUCbronchial/AUCserum 1.24) and prolonged post-arrival protection. In metaphylaxis, it is a cost-effective alternative when budget constraints preclude newer macrolides, with low resistance prevalence (M. haemolytica 0.8%, P. multocida 6.9%). Ideal for R&D, veterinary formulation, and susceptibility testing. Buy direct for bulk research-grade supply.

Molecular Formula C46H80N2O13
Molecular Weight 869.1 g/mol
CAS No. 108050-54-0
Cat. No. B000555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilmicosin
CAS108050-54-0
Synonyms20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin
EL 870
EL-870
MICOTIL 300
tilmicosin
Molecular FormulaC46H80N2O13
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC
InChIInChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1
InChIKeyJTSDBFGMPLKDCD-XVFHVFLVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.5X10-2 mg/L at 25 °C (est)

Tilmicosin (CAS 108050-54-0): A Veterinary Macrolide for Respiratory Disease Control


Tilmicosin is a semi-synthetic, 16-membered ring macrolide antibiotic derived from tylosin and approved exclusively for veterinary use [1]. It is indicated for the treatment and metaphylaxis of bovine respiratory disease (BRD) and swine respiratory disease associated with Mannheimia haemolytica, Pasteurella multocida, and other susceptible pathogens [2]. Tilmicosin exhibits broad-spectrum activity against Gram-positive bacteria and mycoplasmas, with notable tissue penetration, particularly in lung tissue, and a prolonged elimination half-life [3]. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit [4].

Why Generic Substitution Fails for Tilmicosin in Veterinary Respiratory Indications


Tilmicosin cannot be simply interchanged with other veterinary macrolides such as tulathromycin, gamithromycin, tildipirosin, or tylosin due to clinically meaningful differences in potency, spectrum, pharmacokinetic behavior, and resistance profiles [1]. These differences translate into variable outcomes in the field, particularly in high-risk metaphylaxis settings, where efficacy differences in morbidity reduction can exceed 9 percentage points [2]. Furthermore, tilmicosin's unique sustained-release formulation and specific lung penetration kinetics [3] are not replicated by its analogs, making direct substitution without adjustment of dosing regimen or outcome expectation clinically and economically unsound [4].

Tilmicosin Quantitative Differentiation Evidence: Head-to-Head Comparisons


Comparative In Vitro Potency: Tilmicosin vs. Tildipirosin and Tulathromycin Against Key BRD Pathogens

In a direct head-to-head study, tilmicosin demonstrated an MIC of 4 μg/mL against M. haemolytica and 4 μg/mL against P. multocida, compared to tildipirosin (0.5 μg/mL and 1 μg/mL, respectively) and tulathromycin (2 μg/mL and 0.5 μg/mL, respectively) [1]. While tildipirosin and tulathromycin show superior in vitro potency, tilmicosin's MIC values remain well within the susceptible range (≤8 μg/mL) for these pathogens, and its clinical efficacy is supported by robust in vivo data .

Antimicrobial susceptibility Bovine respiratory disease Macrolide antibiotics

Clinical Efficacy in High-Risk BRD Metaphylaxis: Tilmicosin vs. Tulathromycin and Gamithromycin

In a randomized controlled field trial of high-risk feedlot calves (n=579), metaphylactic treatment with tilmicosin resulted in a BRD morbidity rate of 14.6% (95% CI = 6.7 to 22.5), compared to 5.2% (95% CI = 1.2 to 9.1) for tulathromycin and 12.79% (95% CI = 7.7 to 17.9) for gamithromycin [1]. The difference between tilmicosin and tulathromycin was statistically significant (P < 0.02) [2].

Metaphylaxis Bovine respiratory disease Feedlot cattle

Tilmicosin Resistance Prevalence in M. haemolytica and P. multocida Field Isolates

A retrospective analysis of 976 calves enrolled in clinical trials (1996-2004) found that tilmicosin resistance among M. haemolytica isolates was rare, at only 0.8% (6/745), while resistance among P. multocida isolates was 6.9% (16/231) [1]. Importantly, treatment outcome did not correlate with MIC values, with treatment failures attributable to resistant M. haemolytica occurring in only 0.2% of cases [2].

Antimicrobial resistance BRD pathogens Surveillance

Ribosomal Binding Affinity: Tilmicosin vs. Tildipirosin and Tulathromycin

In a cell-free translation assay using E. coli ribosomes, tilmicosin exhibited an IC50 of 0.45 ± 0.03 μM for protein synthesis inhibition, compared to 0.23 ± 0.01 μM for tildipirosin and 0.30 ± 0.02 μM for tulathromycin [1]. The difference in IC50 values correlates with the structural modifications of the mycarose sugar and piperidine substituents [2].

Ribosome inhibition Macrolide mechanism In vitro translation

Comparative Pharmacokinetics: Lung Penetration and Half-Life in Cattle

Following a single subcutaneous dose of 10 mg/kg in cattle, tilmicosin achieved a mean peak serum concentration of 1.33 μg/mL at 7.21 hours, with an elimination half-life of 24.6 hours [1]. Crucially, tilmicosin concentrations in bronchial secretions exceeded serum levels (AUCbronchial/AUCserum ratio of 1:1.24), demonstrating active pulmonary penetration [2]. In contrast, tulathromycin exhibits a longer half-life (~90 hours) but lower lung-to-serum AUC ratios [3].

Pharmacokinetics Tissue distribution Bovine

Comparative Safety Profile: Cardiotoxicity Risk vs. Tulathromycin and Gamithromycin

Tilmicosin carries a significant occupational health and safety warning due to its cardiotoxic potential in humans following accidental injection, with fatal outcomes reported [1]. This is in contrast to tulathromycin and gamithromycin, which are not associated with similar severe human cardiotoxicity warnings . In target species, tilmicosin can cause tachycardia and decreased contractility at high doses, whereas tulathromycin and gamithromycin exhibit a more favorable cardiac safety margin [2].

Drug safety Cardiotoxicity Macrolide

Optimal Research and Industrial Application Scenarios for Tilmicosin


Metaphylaxis in High-Risk Feedlot Cattle When Cost is a Primary Constraint

Based on the clinical efficacy data showing a 14.6% BRD morbidity rate compared to 5.2% for tulathromycin [1], tilmicosin is a viable metaphylactic option when budget limitations preclude the use of newer macrolides. The economic trade-off between higher morbidity and lower drug cost can be modeled for individual operations. The sustained lung concentrations (AUCbronchial/AUCserum ratio of 1.24) provide adequate protection during the initial 3-4 days post-arrival [2].

Treatment of Established BRD Cases with Confirmed Susceptibility

In calves diagnosed with BRD from which tilmicosin-susceptible M. haemolytica or P. multocida are isolated (resistance prevalence 0.8% and 6.9%, respectively) [3], tilmicosin therapy (10 mg/kg SC) achieves high cure rates due to its potent lung penetration and bacteriostatic/bactericidal activity at achievable tissue concentrations [4]. This scenario is particularly relevant in regions where resistance to newer macrolides is documented.

Porcine Respiratory Disease Complex Management

Tilmicosin premix formulations (200-400 mg/kg feed) are approved for control of swine respiratory disease associated with Actinobacillus pleuropneumoniae, Pasteurella multocida, and Mycoplasma hyopneumoniae [5]. In vitro MIC data against A. pleuropneumoniae (≤6.25 μg/mL) support its use [6]. The prolonged half-life (30-60 hours in swine) allows for continuous exposure during the critical post-weaning period.

Research and Development of Next-Generation Macrolides

Tilmicosin serves as a benchmark comparator for novel macrolide development. Its IC50 of 0.45 μM in cell-free translation assays [7] and MIC values against BRD pathogens provide a reference point for evaluating improved potency or spectrum in candidate molecules. The structural insights from co-crystal structures [8] inform rational design of analogs with enhanced ribosomal binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilmicosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.